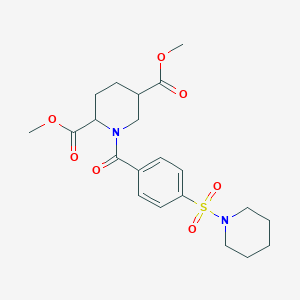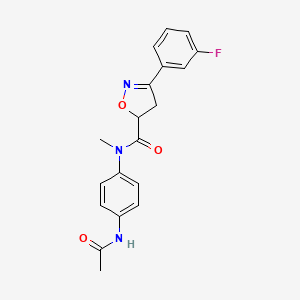
Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate, also known as DPPD, is a chemical compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 467.57 g/mol. DPPD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The exact mechanism of action of Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal and cell-based studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate is its broad range of pharmacological activities, which makes it a useful tool for investigating various biological processes. This compound is also relatively easy to synthesize and has low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
将来の方向性
There are several potential future directions for research on Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for more studies on the safety and toxicity of this compound in humans, particularly with regard to long-term use.
合成法
Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with 4-chlorobenzoyl chloride, followed by the reaction with piperidine-2,5-dicarboxylic acid and dimethyl sulfate. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
Dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
dimethyl 1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7S/c1-29-20(25)16-8-11-18(21(26)30-2)23(14-16)19(24)15-6-9-17(10-7-15)31(27,28)22-12-4-3-5-13-22/h6-7,9-10,16,18H,3-5,8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRXUOYFGLVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)
![[3-(Morpholine-4-carbonyl)phenyl] 5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B7430693.png)
![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![Methyl 5-[(4-methyl-3-phenylpiperidine-1-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7430709.png)

![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B7430740.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)
![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![tert-butyl N-[3-[[5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl]amino]propoxy]carbamate](/img/structure/B7430783.png)
![2-chloro-1-N,1-N-dimethyl-4-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine](/img/structure/B7430784.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![1-(2,6-difluorophenyl)-5-oxo-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7430814.png)
